molecular formula C12H20N2 B123735 N-Benzyl-N-methylputrescine CAS No. 221196-25-4

N-Benzyl-N-methylputrescine

Cat. No.: B123735
CAS No.: 221196-25-4
M. Wt: 192.3 g/mol
InChI Key: LNKXNYGPRVTRQG-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylputrescine, also known as this compound, is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Role in Alkaloid Biosynthesis : N-Benzyl-N-methylputrescine is implicated in the biosynthesis of alkaloids, especially in plants like tobacco and Duboisia. For instance, it's involved in the oxidative deamination process in tobacco roots, contributing to nicotine biosynthesis (Mizusaki et al., 1972). Similarly, research has identified it as a precursor in the pathway leading to tropane and pyridine alkaloids (Moyano et al., 2002).

  • Enzymatic Studies and Kinetics : The enzyme N-methylputrescine oxidase, which acts on this compound, has been studied for its role in alkaloid synthesis. Its purification and characterization from Nicotiana tabacum roots highlight its significance in converting N-methylputrescine to N-methylpyrrolinium salt (McLauchlan et al., 1993).

  • Chemical Synthesis and Radiolabeling : The chemical synthesis and radiolabeling of this compound are crucial for deeper biochemical studies. For example, [methyl-14C]-N-methylputrescine was synthesized for research purposes, demonstrating the utility of this compound in tracing and studying metabolic pathways (Secor et al., 1994).

  • Molecular Cloning and Genetic Studies : Molecular cloning of enzymes related to this compound, like the N-methylputrescine oxidase gene from tobacco, sheds light on the genetic and molecular basis of alkaloid biosynthesis (Heim et al., 2007).

  • Pharmacological Potential : Research into N-Benzyl derivatives of polyamines, including this compound, explores their potential as vectors for cancer therapy and imaging. This includes studies on their transport characteristics, DNA-binding properties, and cytotoxicity (Martin et al., 2001).

  • Metabolic Characterization in Plant Cultures : The role of this compound in plant root cultures, particularly in relation to the production of pharmaceutical alkaloids, has been extensively studied. This includes its metabolic characterization in plants like Hyoscyamus niger and its impact on the production of compounds like hyoscyamine and scopolamine (Geng et al., 2018).

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of N-Benzyl-N-methylputrescine. Additionally, the potential applications of this compound and related compounds in medicinal chemistry could be explored .

Mechanism of Action

Target of Action

N-Benzyl-N-methylputrescine primarily targets the enzyme Putrescine N-methyltransferase (PMT) . PMT is a key enzyme in plant secondary metabolism, initiating the specific biosynthesis of nicotine, tropane alkaloids, and calystegines . These compounds play significant roles in plant defense mechanisms and have various applications in medicine .

Mode of Action

This compound interacts with its target, PMT, by serving as a substrate for methylation . PMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine, producing N-methylputrescine . This reaction is a crucial step in the biosynthesis of several alkaloids .

Biochemical Pathways

This compound is involved in the biosynthesis pathways of nicotine and tropane alkaloids . The methylation of putrescine by PMT is the first pathway-specific step in these biosynthetic pathways . The resulting N-methylputrescine is then further processed through several enzymatic reactions to produce the final alkaloid compounds .

Pharmacokinetics

As an intermediate in biosynthetic pathways, its bioavailability would be determined by the activity of the enzymes involved in its synthesis and further metabolism .

Result of Action

The methylation of putrescine by PMT, using this compound as a substrate, results in the production of N-methylputrescine . This compound is a precursor for several alkaloids, including nicotine and tropane alkaloids . These alkaloids have various effects at the molecular and cellular levels, depending on their specific structures and targets .

Action Environment

The action of this compound, like other biochemical reactions, can be influenced by various environmental factors. These may include the availability of the coenzyme SAM, the presence and activity of PMT, and other conditions such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

N-Benzyl-N-methylputrescine plays a crucial role in biochemical reactions, particularly in the biosynthesis of Nicotine and tropane alkaloids . It interacts with enzymes such as putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO) . PMT catalyzes the N-methylation of putrescine, forming N-methylputrescine . MPO then oxidatively deaminates the primary amino group of N-methylputrescine .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the biosynthesis of alkaloids like nicotine. It influences cell function by participating in the synthesis of these alkaloids, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like PMT and MPO. PMT transfers a methyl group from S-adenosyl-l-methionine (SAM) to putrescine, forming N-methylputrescine . MPO then catalyzes the conversion of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ 1-pyrrolinium cation .

Temporal Effects in Laboratory Settings

Changes in the effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of alkaloids. For example, decapitation of shoots in tobacco plants brought about a marked elevation of PMT activity, which reached its peak 24 hours after decapitation, then declined .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that the effects of the alkaloids it helps synthesize can vary with different dosages. For instance, novel N-Benzyl-2-phenylethylamine derivatives have been shown to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of the biosynthesis of Nicotine and tropane alkaloids . It is a product of the reaction catalyzed by PMT, which is part of the ubiquitous polyamine metabolism .

Subcellular Localization

This compound is formed from putrescine through a reaction catalyzed by PMT, which is proposed to be cytoplasmic . The subsequent enzyme in the pathway, MPO, has been found to localize to the peroxisome .

Properties

IUPAC Name

N'-benzyl-N'-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXNYGPRVTRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427963
Record name N-Benzyl-N-methylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221196-25-4
Record name N-Benzyl-N-methylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.